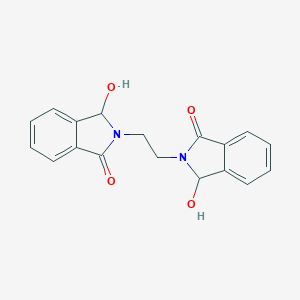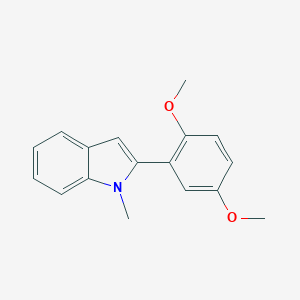
N-ethyl-N-phenyl-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-phenyl-8-quinolinesulfonamide (EQS) is a synthetic compound that belongs to the family of quinoline derivatives. EQS has been extensively studied due to its potential application in various fields including medicinal chemistry, biochemistry, and analytical chemistry.
作用機序
The mechanism of action of N-ethyl-N-phenyl-8-quinolinesulfonamide is not fully understood. However, it is believed that the compound binds to specific proteins or enzymes in cells, leading to changes in their activity or function. N-ethyl-N-phenyl-8-quinolinesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, N-ethyl-N-phenyl-8-quinolinesulfonamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-phenyl-8-quinolinesulfonamide has been shown to have several biochemical and physiological effects. The compound can inhibit the activity of carbonic anhydrase IX, leading to a decrease in the pH of cancer cells and induction of apoptosis. N-ethyl-N-phenyl-8-quinolinesulfonamide can also bind to metal ions such as zinc, copper, and iron, leading to changes in their fluorescence properties. The compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the advantages of using N-ethyl-N-phenyl-8-quinolinesulfonamide in lab experiments is its high selectivity for metal ions such as zinc, copper, and iron. The compound exhibits a strong fluorescence emission upon binding to these metal ions, making it useful for analytical purposes. Another advantage of N-ethyl-N-phenyl-8-quinolinesulfonamide is its low toxicity in vitro, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using N-ethyl-N-phenyl-8-quinolinesulfonamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-ethyl-N-phenyl-8-quinolinesulfonamide. One area of research is the development of N-ethyl-N-phenyl-8-quinolinesulfonamide as an anticancer agent. Further studies are needed to determine the efficacy of N-ethyl-N-phenyl-8-quinolinesulfonamide in vivo and to optimize its pharmacological properties. Another area of research is the development of N-ethyl-N-phenyl-8-quinolinesulfonamide as a fluorescent probe for the detection of metal ions. Studies are needed to optimize the conditions for the detection of specific metal ions and to develop new applications for N-ethyl-N-phenyl-8-quinolinesulfonamide in analytical chemistry. Finally, studies are needed to further understand the mechanism of action of N-ethyl-N-phenyl-8-quinolinesulfonamide and to identify new targets for the compound in cells.
合成法
N-ethyl-N-phenyl-8-quinolinesulfonamide can be synthesized by the reaction of N-phenyl-8-quinolinesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The product obtained is then purified by recrystallization from a suitable solvent.
科学的研究の応用
N-ethyl-N-phenyl-8-quinolinesulfonamide has been widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. The compound exhibits a strong fluorescence emission upon binding to these metal ions, making it useful for analytical purposes. N-ethyl-N-phenyl-8-quinolinesulfonamide has also been studied for its potential application as an anticancer agent. Studies have shown that N-ethyl-N-phenyl-8-quinolinesulfonamide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
特性
製品名 |
N-ethyl-N-phenyl-8-quinolinesulfonamide |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4 g/mol |
IUPAC名 |
N-ethyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-19(15-10-4-3-5-11-15)22(20,21)16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 |
InChIキー |
BYCVTBBBXMBXHK-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)



![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)